molecular formula C12H22Cl2Sn B1595115 Stannane, dichlorodicyclohexyl- CAS No. 3342-69-6

Stannane, dichlorodicyclohexyl-

Cat. No.: B1595115
CAS No.: 3342-69-6
M. Wt: 355.9 g/mol
InChI Key: NXLNBJXGFFFGIT-UHFFFAOYSA-L
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Description

Stannane, dichlorodicyclohexyl- is an organotin compound with the molecular formula C12H20Cl2Sn. It is a white crystalline solid commonly used in various fields such as medical, environmental, and industrial research. Organotin compounds, including stannane, dichlorodicyclohexyl-, are characterized by the presence of tin-carbon bonds and are known for their stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Stannane, dichlorodicyclohexyl- can be synthesized through the reaction of cyclohexylmagnesium bromide with tin(IV) chloride in an ether solvent. The reaction proceeds as follows:

2C6H11MgBr+SnCl4C12H20Cl2Sn+2MgBrCl2 \text{C}_6\text{H}_{11}\text{MgBr} + \text{SnCl}_4 \rightarrow \text{C}_{12}\text{H}_{20}\text{Cl}_2\text{Sn} + 2 \text{MgBrCl} 2C6​H11​MgBr+SnCl4​→C12​H20​Cl2​Sn+2MgBrCl

The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods: Industrial production of stannane, dichlorodicyclohexyl- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions: Stannane, dichlorodicyclohexyl- undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form organotin oxides and hydroxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: It can participate in substitution reactions with halides and other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halides like bromine and chlorine are common reagents.

Major Products Formed:

    Oxidation: Organotin oxides and hydroxides.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various substituted organotin compounds.

Scientific Research Applications

Stannane, dichlorodicyclohexyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: Investigated for its potential use in biological assays and as a catalyst in biochemical reactions.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of polymers, coatings, and as a stabilizer in plastics.

Comparison with Similar Compounds

  • Tributyltin chloride
  • Trimethyltin chloride
  • Triphenyltin chloride

Comparison: Stannane, dichlorodicyclohexyl- is unique due to its specific structure and reactivity. Compared to tributyltin chloride and trimethyltin chloride, it has a higher molecular weight and different steric properties, which influence its reactivity and applications. Its stability and ability to form stable complexes make it particularly useful in specific industrial and research applications .

Properties

IUPAC Name

dichloro(dicyclohexyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H11.2ClH.Sn/c2*1-2-4-6-5-3-1;;;/h2*1H,2-6H2;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLNBJXGFFFGIT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[Sn](C2CCCCC2)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187058
Record name Stannane, dichlorodicyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3342-69-6
Record name Stannane, dichlorodicyclohexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003342696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannane, dichlorodicyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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